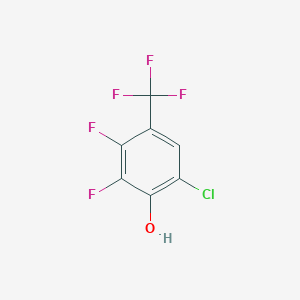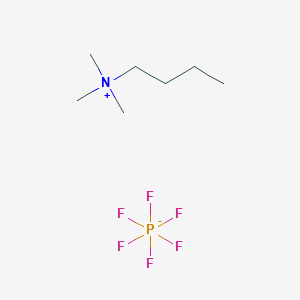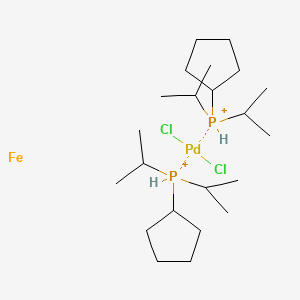![molecular formula C78H106O12P2Ru B6313434 Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) CAS No. 1025477-38-6](/img/structure/B6313434.png)
Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) is a ruthenium-based complex that features a chiral ligand. This compound is known for its application in asymmetric catalysis, particularly in hydrogenation reactions. The presence of bulky phosphine ligands provides steric hindrance, which is crucial for the selectivity and efficiency of catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) typically involves the coordination of the chiral ligand to a ruthenium precursor. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The ligand, 5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole, is first synthesized and then reacted with a ruthenium acetate precursor to form the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) primarily undergoes catalytic reactions, including:
Hydrogenation: This compound is highly effective in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.
Oxidation: It can also participate in oxidation reactions, although this is less common compared to hydrogenation.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and substrates like alkenes or ketones. The reaction is typically carried out under mild conditions with controlled temperature and pressure.
Oxidation: Reagents such as oxygen or peroxides can be used, with the reaction conditions varying based on the substrate and desired product.
Major Products Formed
Hydrogenation: The major products are typically chiral alcohols or amines, depending on the substrate used.
Oxidation: The products can include ketones or aldehydes, formed through the oxidation of primary or secondary alcohols.
Applications De Recherche Scientifique
Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis, particularly in the pharmaceutical industry for the production of chiral drugs.
Biology: The compound’s catalytic properties are explored in biochemical reactions, including the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to produce enantiomerically pure compounds.
Industry: It is used in the production of fine chemicals and intermediates, where high selectivity and efficiency are required.
Mécanisme D'action
The mechanism by which Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral ligand provides a unique environment that facilitates the selective activation of the substrate. The molecular targets include unsaturated bonds in alkenes or ketones, which are then hydrogenated or oxidized through the catalytic cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetato{(S)-(+)-2,2’-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl}ruthenium(II): This compound features a similar chiral ligand but with different substituents on the biphenyl backbone.
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: A related ligand used in various catalytic applications.
Uniqueness
The uniqueness of Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) lies in its specific chiral environment provided by the bulky phosphine ligands. This results in high selectivity and efficiency in asymmetric catalysis, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Propriétés
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium(2+);diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSINPYBMMRUEE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H106O12P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III)](/img/structure/B6313392.png)
![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313398.png)


![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B6313448.png)
![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)


